molecular formula C7H8F3N3 B13059130 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13059130
M. Wt: 191.15 g/mol
InChI Key: CKIGHWIRXCMQMZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of key enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific combination of the imidazo[1,2-a]pyrimidine core and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for developing new bioactive molecules and materials .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h3-5H,1-2H2,(H,11,12)

InChI Key

CKIGHWIRXCMQMZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CN2C1C(F)(F)F

Origin of Product

United States

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